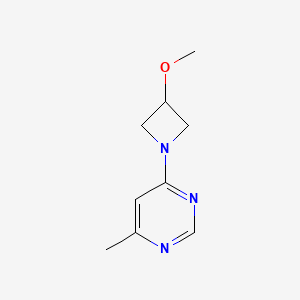

![molecular formula C22H21NO6S B2965027 3-[2-(2,4,5-三甲氧基苯基)-噻唑烷-3-羰基]-色满-2-酮 CAS No. 337353-49-8](/img/structure/B2965027.png)

3-[2-(2,4,5-三甲氧基苯基)-噻唑烷-3-羰基]-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

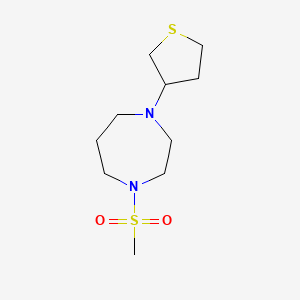

The compound “3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one” has a molecular formula of C22H21NO6S . It is a complex organic compound with multiple functional groups .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques. For example, Fourier transform infrared (FT-IR) and nuclear magnetic resonance (FT-NMR) spectroscopic techniques were used to confirm the molecular structure and composition of a similar compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, UV-Vis-NIR spectral analysis can be used to examine the linear optical response . The third-order nonlinear optical property can also be studied using the Z-scan technique .科学研究应用

合成和化学性质

色满-噻唑烷衍生物的合成涉及复杂的化学反应,旨在实现特定的结构特征,以探索其生物或物理性质。例如,具有醛糖还原酶抑制活性的毛细管蛋白硫类似物的合成说明了修饰色满-噻唑烷骨架以实现所需生物活性的复杂过程。这些过程包括选择性烷基化和脱甲基步骤,展示了该化合物的化学多功能性和进一步功能化的潜力 (Igarashi et al., 2005)。

生物活性

对色满-噻唑烷衍生物的生物活性的探索导致发现了它们作为抗菌剂和抗氧化剂的潜力。研究表明,某些衍生物表现出有希望的抗菌和抗真菌活性,使其成为进一步研究的治疗剂候选者。例如,合成结合磺酰基部分的化合物显示出显着的抗菌特性,突出了这些化合物在开发新的抗菌剂中的潜力 (Darwish et al., 2014)。

分子对接和结构分析

分子对接和结构分析研究提供了色满-噻唑烷衍生物与生物靶标相互作用机制的见解。例如,涉及含吡唑和香豆素核心的新型杂合化合物对白细胞介素-6 (IL-6) 进行对接研究,阐明了其生物活性的分子基础,为更有效的治疗剂的设计铺平了道路 (Sert et al., 2018)。

抗菌和抗氧化剂评估

色满-噻唑烷衍生物的抗菌和抗氧化剂评估证明了它们在解决微生物感染和氧化应激相关疾病方面的潜力。研究突出了新系列衍生物的合成和抗菌活性,对各种细菌菌株显示出令人鼓舞的结果。这表明这些化合物具有开发具有广谱活性的新型抗菌剂的潜力 (Aragade et al., 2012)。

未来方向

作用机制

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, stress response, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by inhibiting their activity . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell stress and apoptosis . By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress and cell death .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are well-distributed in the body .

Result of Action

The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

属性

IUPAC Name |

3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6S/c1-26-17-12-19(28-3)18(27-2)11-14(17)21-23(8-9-30-21)20(24)15-10-13-6-4-5-7-16(13)29-22(15)25/h4-7,10-12,21H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWJJNYHYCJYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

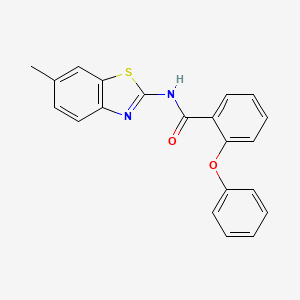

![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)

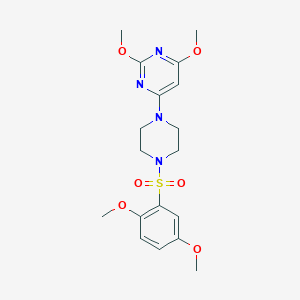

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)

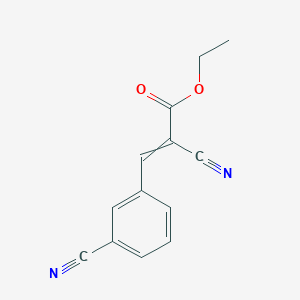

![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)

![N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964966.png)